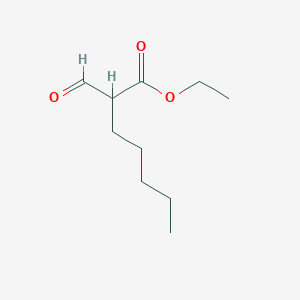
Ethyl 2-formylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-formylheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylheptanoate can be synthesized through the esterification of 2-formylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux to drive the reaction to completion. The general reaction is as follows:
2-formylheptanoic acid+ethanolH2SO4Ethyl 2-formylheptanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a
Properties
CAS No. |
78139-25-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-formylheptanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(8-11)10(12)13-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
CAETZEKKUMPNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















